2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
The compound 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-chlorophenyl group. A thioether linkage at position 4 connects to an acetamide moiety, which is further substituted with a 4-fluorobenzyl group. Pyrazolo-pyrazine derivatives are of interest due to their structural versatility and relevance in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrophobic interactions are critical .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4OS/c22-16-5-3-15(4-6-16)18-11-19-21(24-9-10-27(19)26-18)29-13-20(28)25-12-14-1-7-17(23)8-2-14/h1-11H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHSGXUGPKASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl and 4-fluorobenzyl groups. The reaction conditions may involve the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Thioether Group Reactivity
The thioether (-S-) bridge exhibits moderate nucleophilicity, enabling oxidation and alkylation reactions:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, NaIO₄, or mCPBA in polar solvents (e.g., CH₃CN) | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | Selectivity depends on oxidant strength; excess H₂O₂ favors sulfone formation. |
| Alkylation | Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) | Thioether-alkylated products | Limited by steric hindrance from the pyrazine core. |
Acetamide Side Chain Reactions
The acetamide group participates in hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | 2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetic acid |
| Base Hydrolysis | NaOH (1M), 80°C | Sodium salt of the corresponding carboxylic acid |
| Nucleophilic Substitution | R-NH₂ (excess), DCC/DMAP | Modified amides (e.g., R = aryl, alkyl) |
The 4-fluorobenzyl group enhances electron-withdrawing effects, accelerating hydrolysis under acidic conditions.
Pyrazolo[1,5-a]Pyrazine Core Reactivity
The fused bicyclic system undergoes electrophilic substitution and ring functionalization:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position (meta to the pyrazole nitrogen) .
-
Halogenation : Br₂/FeBr₃ selectively brominates the pyrazine ring at C3 .
Ring-Opening Reactions
Strong bases (e.g., KOH/EtOH) cleave the pyrazine ring, yielding pyrazole-thiol intermediates .
Aromatic Substituent Interactions
-
4-Chlorophenyl Group : Directs electrophiles to the para position via resonance effects. Reacts with Grignard reagents in THF to form biaryl structures.
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4-Fluorobenzyl Group : Participates in SNAr reactions with amines (e.g., piperidine) under microwave irradiation .
Catalytic and Solvent Effects
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Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently using Pd(PPh₃)₄ in toluene/EtOH.
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while THF favors radical-mediated pathways .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Dominant Mechanism |
|---|---|---|
| Thioether | Moderate | Nucleophilic Oxidation |
| Acetamide | Fast (acidic hydrolysis) | SN1/SN2 |
| Pyrazine Core | Slow | Electrophilic Aromatic Substitution |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide exhibit various biological activities:
- Anticancer Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several case studies highlight the applications and effectiveness of similar compounds:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations
Impact of Thioether vs. Oxo Linkage :
- The thioether bridge in the target compound may enhance lipophilicity and metabolic stability compared to the oxo analog in . Sulfur’s larger atomic radius could also alter binding pocket interactions .
- In contrast, the oxo group in ’s compound may facilitate hydrogen bonding but reduce membrane permeability .
Substituent Effects: 4-Fluorobenzyl (target) vs. 4-Chlorobenzyl (): Fluorine’s electronegativity and smaller size may improve bioavailability and reduce off-target interactions compared to chlorine .
Core Structure Differences :
Biological Activity
2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 426.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFN4OS |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1021257-98-6 |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related pyrazole compound demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating its potential for treating neuroinflammation associated with conditions like Parkinson's disease .
Anticancer Activity
The anticancer activity of pyrazolo derivatives has been extensively studied. A review noted that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from the pyrazolo framework have shown IC50 values ranging from 0.95 nM to over 49 µM against different cancer types .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | A549 (Lung) | 0.95 |
| Pyrazole Derivative B | HCT116 (Colon) | 26 |
| Pyrazolo Compound C | MCF-7 (Breast) | 49 |
Case Study 1: Synthesis and Evaluation
In one study, a series of substituted pyrazolo compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among the derivatives tested, several exhibited promising activity with IC50 values between 1.35 and 2.18 µM, suggesting a potential therapeutic role in tuberculosis treatment .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrazole compounds in models of neuroinflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines and improved survival rates in neuronal cell cultures exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the thioacetamide moiety into pyrazolo[1,5-a]pyrazine derivatives?
- Methodology : The thioether linkage can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates (e.g., compound 2a in ) can react with thiol-containing reagents (e.g., thiourea or mercaptoacetamide derivatives) under basic conditions. Solvent thermolysis or reflux in polar aprotic solvents (e.g., DMF or DMSO) is often used to drive the reaction .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-substitution. Purification via column chromatography with gradients of ethyl acetate/hexane is typical.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly in the pyrazolo[1,5-a]pyrazine core and fluorobenzyl regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) with <5 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the acetamide) .
Q. How does fluorination of the benzyl group impact solubility and reactivity?
- Methodology : Compare logP values (via HPLC or computational tools like MarvinSketch) between fluorinated and non-fluorinated analogs. Fluorination typically increases lipophilicity, enhancing membrane permeability in biological assays. Reactivity can be assessed via stability studies under acidic/basic conditions .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazolo[1,5-a]pyrazine derivatives?
- Methodology :
- Grow crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
- Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters to model disorder in the 4-fluorobenzyl group .
- Validate hydrogen bonding (e.g., N–H···O interactions in the acetamide) using Mercury software .
Q. What strategies improve regioselectivity during functionalization of the pyrazolo[1,5-a]pyrazine core?
- Methodology :
- Directed Metalation : Use directing groups (e.g., methoxy or halogens) to control positions for bromination or nitration .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura couplings for aryl group introduction at position 7, optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane/water) .
Q. How can computational modeling predict binding affinities of this compound to target proteins?
- Methodology :
- Generate 3D conformers using Open Babel or MOE .
- Perform molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., kinases or GPCRs).
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What analytical challenges arise in quantifying metabolic stability in vitro?
- Methodology :
- Use liver microsomes (human or rat) with NADPH cofactor.
- Analyze degradation via LC-MS/MS, optimizing gradients to separate metabolites (e.g., hydroxylated or demethylated products).
- Apply Michaelis-Menten kinetics to calculate half-life (t₁/₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
